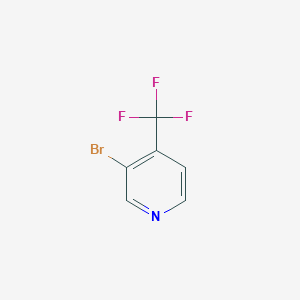

3-Bromo-4-(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Applied Chemistry

Pyridine and its derivatives are indispensable in a multitude of chemical processes and products. studysmarter.co.ukglobalresearchonline.net Their utility stems from a unique combination of features: the nitrogen atom imparts basicity and nucleophilicity, while the aromatic ring allows for a variety of substitution reactions. studysmarter.co.uk This dual reactivity makes them valuable as reagents, catalysts, and versatile scaffolds for constructing more complex molecules. globalresearchonline.netyoutube.com

In the pharmaceutical industry, the pyridine nucleus is a common feature in a wide array of drugs, including those with anticancer, anticonvulsant, antimicrobial, and antidiabetic properties. globalresearchonline.netresearchgate.net The ability of the pyridine nitrogen to form hydrogen bonds and interact with biological targets is a key factor in its prevalence in medicinal chemistry. researchgate.net In agriculture, pyridine derivatives are integral to the production of herbicides, insecticides, and fungicides. studysmarter.co.uk Furthermore, they find applications in the food industry as flavoring agents and in the manufacturing of dyes and polymers. studysmarter.co.ukyoutube.com

Impact of Halogenation and Trifluoromethylation on Molecular Properties and Reactivity

The introduction of halogen atoms and trifluoromethyl (CF3) groups onto the pyridine ring profoundly alters its electronic and physical properties. nih.govnih.gov Halogenation, the process of introducing one or more halogen atoms, can significantly impact a molecule's reactivity. The bromine atom in 3-Bromo-4-(trifluoromethyl)pyridine, for instance, serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures.

Overview of Research Trends Pertaining to this compound Analogues

Research involving analogues of this compound is driven by the need for new and improved molecules in various sectors. In medicinal chemistry, there is a continuous effort to synthesize novel pyridine derivatives with enhanced therapeutic activity and reduced side effects. The combination of a bromine atom, which allows for diverse chemical modifications, and a trifluoromethyl group, which can improve pharmacokinetic properties, makes this class of compounds particularly attractive for drug discovery programs. mdpi.com For example, compounds containing the trifluoromethylpyridine moiety have been investigated for their antimicrobial and anticancer properties. researchgate.net

In the agrochemical industry, the development of new pesticides with improved efficacy and better environmental profiles is a key focus. Trifluoromethylpyridine derivatives have been successfully commercialized as herbicides and insecticides. nih.gov The ongoing research in this area aims to discover new analogues with novel modes of action to combat the development of resistance in pests and weeds.

Furthermore, the unique electronic properties imparted by the trifluoromethyl group make these compounds interesting candidates for applications in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The ability to tune the electronic properties of the pyridine ring through substitution is a powerful tool for designing materials with specific functions.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₆H₃BrF₃N |

| Molecular Weight | 225.99 g/mol nih.gov |

| CAS Number | 936841-70-2 nih.govsynquestlabs.com |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Synthesis and Reactivity

The synthesis of this compound and its analogues often involves multi-step sequences. One common strategy is the construction of the substituted pyridine ring from acyclic precursors containing the trifluoromethyl group. nih.govjst.go.jp Another approach involves the direct trifluoromethylation of a pre-functionalized pyridine ring. For instance, the reaction of an iodopyridine with a trifluoromethyl copper reagent can be an effective method for introducing the CF3 group. researchgate.net The synthesis of related compounds, such as 3-bromo-4-methylpyridine, can be achieved through a Sandmeyer-type reaction starting from the corresponding aminopyridine. google.com

The reactivity of this compound is dominated by the presence of the bromine atom and the electron-withdrawing trifluoromethyl group. The bromine atom makes the molecule susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for creating new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNNLECPNPMTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601427 | |

| Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-70-2 | |

| Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Trifluoromethyl Pyridine

Regioselective Bromination Strategies for Pyridine (B92270) Scaffolds

Achieving the desired regiochemistry in the bromination of pyridine derivatives is a significant synthetic challenge. The electronic nature of the pyridine ring, particularly when substituted with a strong electron-withdrawing group like trifluoromethyl, dictates the position of electrophilic attack.

Direct Bromination Approaches (e.g., using Br₂, NBS)

Direct bromination of pyridine scaffolds can be accomplished using reagents like bromine (Br₂) or N-Bromosuccinimide (NBS). The regioselectivity of these reactions is highly dependent on the reaction conditions and the electronic properties of the substituents already present on the pyridine ring. For electron-deficient pyridines, harsh conditions are often required, which can lead to a mixture of products.

While direct bromination of 4-(trifluoromethyl)pyridine (B1295354) is not extensively detailed, general principles of electrophilic aromatic substitution on pyridines suggest that the reaction would be challenging due to the deactivating nature of both the pyridine nitrogen and the trifluoromethyl group. Electrophilic attack is generally disfavored. However, under forcing conditions, bromination might occur, with the position of substitution influenced by the directing effects of the existing groups. Theoretical analyses and experimental verifications on other aromatic systems show that the development of regioselective electrophilic aromatic brominations is a high priority in synthetic chemistry nih.gov. For instance, reagents like N-bromosuccinimide (NBS) combined with silica gel have been shown to be effective for regioselective brominations nih.gov.

| Reagent | Substrate Example | Conditions | Product(s) | Yield | Reference |

| Br₂ | Pyridine | Oleum, 140 °C | 3-Bromopyridine, 3,5-Dibromopyridine | Moderate | General Knowledge |

| NBS | 2-Trifluoromethyl-4-methylpyridine | CCl₄, UV light or heat | 4-Bromomethyl-2-trifluoromethyl-pyridine | 75-80% | |

| NBS/Silica Gel | Various Aromatics | Varies | Regioselective bromination | Good | nih.gov |

This table presents examples of direct bromination on pyridine and related aromatic compounds to illustrate general methodologies.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for the functionalization of pyridine rings. znaturforsch.com This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic species with an electrophile, such as a bromine source. znaturforsch.comharvard.edubaranlab.org

For a substrate like 4-(trifluoromethyl)pyridine, a directing group would need to be installed on the ring to direct bromination to the 3-position. Common DMGs include amides, carbamates, and ethers. baranlab.org The choice of base is critical, with lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) often being preferred to minimize nucleophilic addition to the pyridine ring, a common side reaction with alkyllithium reagents. znaturforsch.comharvard.edu The use of mixed aggregates or frustrated Lewis pairs can also achieve high selectivity under milder conditions. znaturforsch.com

General Steps for Directed Ortho-Metalation and Bromination:

Introduction of a Directing Group: A suitable DMG is attached to the pyridine ring.

Directed Metalation: The substituted pyridine is treated with a strong, non-nucleophilic base to achieve regioselective deprotonation.

Halogenation: The resulting organometallic intermediate is reacted with an electrophilic bromine source (e.g., Br₂, 1,2-dibromoethane) to install the bromine atom.

Removal of Directing Group (if necessary): The DMG can be removed in a subsequent step to yield the desired product.

| Directing Group | Base | Electrophile | Substrate Example | Product | Reference |

| -CONEt₂ | sec-BuLi, TMEDA | I₂ | Pyridine-2-carboxamide | 2-Iodo-pyridine-X-carboxamide | harvard.edu |

| -Cl | LDA | I₂ | 2,6-Dichloropyridine | 2,6-Dichloro-3-iodopyridine | znaturforsch.com |

| -F | n-BuLi | Various | Fluoropyridines | Regioselectively metalated fluoropyridines | nih.gov |

This table illustrates the principles of directed ortho-metalation on various pyridine substrates.

Trifluoromethylation Techniques for Pyridine Derivatives

The introduction of a trifluoromethyl group is a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov Several methods have been developed for the trifluoromethylation of pyridine rings.

Trifluoromethyl Copper Reagent Applications

Copper-mediated trifluoromethylation has emerged as a versatile and widely used method. nih.govbeilstein-journals.org These reactions can proceed through various mechanisms involving nucleophilic, electrophilic, or radical trifluoromethylating reagents. nih.govbeilstein-journals.org In-situ generated "(trifluoromethyl)copper" species can react with halo-pyridines (iodo- or bromo-pyridines) to afford the corresponding trifluoromethylated products in good yields. researchgate.net

A common approach involves the reaction of a halopyridine with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper(I) salt. This method has been successfully applied to a range of aromatic and heteroaromatic systems.

| Trifluoromethyl Source | Copper Source | Substrate Example | Product | Yield | Reference |

| CF₃SiMe₃ | CuI | 2-, 3-, and 4-Iodopyridines | Corresponding trifluoromethylpyridines | Good to Moderate | researchgate.net |

| K⁺[CF₃B(OMe)₃]⁻ | Cu Catalyst | Arylboronic pinacol esters | Aryl-CF₃ | Moderate to High | nih.govbeilstein-journals.org |

| Umemoto's Reagent | Copper | Arylamine (via diazonium salt) | Aryl-CF₃ | - | nih.govbeilstein-journals.org |

| CF₃SO₂Na | Cupric Acetate | Imidazoheterocycles | Trifluoromethylated imidazoheterocycles | Moderate to Good | nih.govbeilstein-journals.org |

This table showcases various copper-catalyzed trifluoromethylation reactions on different substrates.

Chlorine/Fluorine Exchange Mechanisms from Trichloromethyl Precursors

A classical and industrially significant method for introducing a trifluoromethyl group is through the halogen exchange (HALEX) reaction of a trichloromethyl precursor. nih.govresearchoutreach.org This process typically involves treating a trichloromethyl-substituted pyridine with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃). nih.gov The reaction can be performed in either the liquid or vapor phase, with the latter often requiring high temperatures. nih.gov

For the synthesis of 4-(trifluoromethyl)pyridine, this would involve the preparation of 4-(trichloromethyl)pyridine, which can be obtained from the chlorination of 4-methylpyridine (γ-picoline). Subsequent fluorination under appropriate conditions would yield the desired product. nih.gov

| Precursor | Fluorinating Agent | Conditions | Product Example | Reference |

| Benzotrichloride | Antimony trifluoride | - | Benzotrifluoride | nih.gov |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Vapor-phase fluorination | High temperature | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) | nih.govresearchoutreach.org |

| (Trichloromethyl)pyridine compounds | Anhydrous hydrogen fluoride | Liquid phase, no catalyst | (Trifluoromethyl)pyridine compounds | googleapis.com |

This table provides examples of the chlorine/fluorine exchange method for synthesizing trifluoromethylated aromatic compounds.

Construction of Pyridine Rings from Trifluoromethyl-Containing Building Blocks

An alternative to introducing the trifluoromethyl group onto a pre-existing pyridine ring is to construct the pyridine ring itself from trifluoromethyl-containing building blocks. nih.govresearchoutreach.org This approach involves the condensation of smaller, readily available fluorinated precursors to form the heterocyclic core.

Various trifluoromethylated building blocks can be employed in cyclo-condensation reactions to synthesize trifluoromethyl-substituted pyridines. researchoutreach.org For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with other components can lead to the formation of a pyridine ring bearing a trifluoromethyl group. nih.gov This strategy offers a high degree of flexibility in accessing a wide range of substituted pyridines.

| Trifluoromethyl Building Block | Reaction Type | Product Example | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation | Tetrahydro-2H-pyran derivative (intermediate for dithiopyr and thiazopyr) | nih.gov |

| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Multicomponent Kröhnke reaction | 2-Trifluoromethyl pyridines | researchgate.net |

| Trifluoroacetyl diazoester | Base promoted annulation with pyridinium ylides | 4-Trifluoromethyl pyridazines | researchgate.net |

This table highlights methods for constructing heterocyclic rings with pre-installed trifluoromethyl groups.

Multi-Step Synthesis Pathways and Intermediate Derivatization

Multi-step syntheses are common for producing complex substituted pyridines. These pathways often rely on the sequential introduction or modification of functional groups on a pre-existing pyridine core.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. For trifluoromethylpyridines, one of the most established industrial methods involves the chlorination and subsequent fluorination of a picoline (methylpyridine) precursor. nih.gov

This process typically begins with the radical chlorination of 4-picoline to form 4-(trichloromethyl)pyridine. This intermediate then undergoes a halogen exchange (Halex) reaction, where the chlorine atoms are replaced by fluorine atoms using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to yield 4-(trifluoromethyl)pyridine. nih.gov The final step is the regioselective bromination of the 4-(trifluoromethyl)pyridine ring to introduce the bromine atom at the 3-position. The strongly electron-withdrawing nature of the trifluoromethyl group directs electrophilic substitution primarily to the 3- and 5-positions. nih.gov

Another major FGI approach is the direct introduction of the trifluoromethyl group onto a bromo- or iodopyridine via a trifluoromethyl active species, such as trifluoromethyl copper. nih.gov However, the chlorine/fluorine exchange method starting from picoline is more commonly used in large-scale production. nih.gov

Table 1: Functional Group Interconversion Strategy via Picoline Halogenation

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Picoline | Radical Chlorination of methyl group | 4-(Trichloromethyl)pyridine |

| 2 | 4-(Trichloromethyl)pyridine | Halogen Exchange (Fluorination) | 4-(Trichloromethyl)pyridine |

| 3 | 4-(Trichloromethyl)pyridine | Electrophilic Bromination of pyridine ring | 3-Bromo-4-(trifluoromethyl)pyridine |

An alternative to modifying an existing pyridine ring is to construct the ring itself from acyclic, fluorine-containing building blocks. researchoutreach.org This approach, known as cyclocondensation, involves the molecular assembly of the pyridine ring from smaller, often linear, precursors. researchoutreach.org This strategy is particularly valuable for accessing substitution patterns that are difficult to achieve through FGI.

The synthesis of 4-(trifluoromethyl)pyridine derivatives can be accomplished by condensing a trifluoromethyl-containing building block with other reagents in the presence of ammonia or an ammonia source. researchoutreach.org For instance, the agrochemical flonicamid, which features a 4-trifluoromethyl-pyridine core, is produced through such a condensation reaction. researchoutreach.org

Commonly employed trifluoromethyl-containing building blocks for these syntheses include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Ethyl 2,2,2-trifluoroacetate

2,2,2-Trifluoroacetyl chloride researchoutreach.org

These precursors can participate in various named reactions, such as the Hantzsch pyridine synthesis or related multicomponent reactions, to form the substituted pyridine ring. researchgate.net For example, a compound like ethyl 4,4,4-trifluoro-3-oxobutanoate can react with an enamine and an ammonia source to construct the pyridone ring, which can then be further functionalized. researchgate.net

Table 2: Common Fluorinated Building Blocks for Pyridine Synthesis

| Building Block Name | Chemical Structure |

|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃C(O)CH=CHOEt |

| Ethyl 2,2,2-trifluoroacetate | CF₃COOEt |

| 2,2,2-Trifluoroacetyl chloride | CF₃COCl |

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Routes

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and waste, particularly in industrial settings. For the synthesis of trifluoromethylpyridines via the picoline halogenation route, several parameters must be carefully controlled.

In the simultaneous vapor-phase chlorination/fluorination of picolines, which is often performed at high temperatures (>300°C) over transition metal-based catalysts, the reaction outcome is highly sensitive to the conditions. nih.gov The number of chlorine atoms introduced onto the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas to the substrate and by regulating the reaction temperature. nih.gov However, the formation of some multi-chlorinated by-products is often unavoidable. nih.gov

Table 3: Influence of Reaction Parameters on Vapor-Phase Pyridine Synthesis

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity; high temperatures can lead to by-products. | Fine-tuning the temperature profile in different reactor zones (e.g., catalyst bed vs. empty phase). nih.gov |

| Molar Ratio of Reagents | Controls the degree of halogenation (e.g., number of Cl atoms added to the ring). nih.gov | Precise control of the feed ratio of chlorine gas to picoline substrate. |

| Catalyst | Determines the efficiency of the chlorination and fluorination steps. | Use of robust catalysts like iron fluoride. nih.gov |

| By-product Management | Unwanted by-products lower the yield of the desired compound. | Catalytic hydrogenolysis to convert by-products back into useful intermediates for recycling. nih.gov |

Mechanistic Insights into Reactivity and Transformations

Nucleophilic and Electrophilic Substitution Reaction Pathways

The pyridine (B92270) ring in 3-Bromo-4-(trifluoromethyl)pyridine is electron-deficient, a characteristic enhanced by the strong electron-withdrawing nature of the trifluoromethyl group. This electronic property makes the ring susceptible to nucleophilic attack. The bromine atom at the 3-position serves as a good leaving group in nucleophilic substitution reactions.

Bromine Atom Substitution by Nucleophiles (e.g., amines, thiols, alkoxides)

The bromine atom on the this compound ring can be readily displaced by a variety of nucleophiles. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl group at the 4-position activates the ring towards nucleophilic attack, facilitating the substitution of the bromine atom.

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines can react with this compound to form the corresponding amino-substituted pyridines.

Thiols: Thiolates, the conjugate bases of thiols, are effective nucleophiles for the displacement of the bromide, leading to the formation of thioethers.

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can substitute the bromine atom to yield the corresponding alkoxy-substituted pyridines.

In some cases, base-catalyzed isomerization of 3-bromopyridines can occur, leading to the formation of 4-substituted products. Mechanistic studies suggest that this isomerization may proceed through a pyridyne intermediate, with the subsequent nucleophilic aromatic substitution being highly facile at the 4-position. amazonaws.comrsc.orgnih.gov

Regioselectivity and Stereoselectivity in Substitution Reactions

The regioselectivity of substitution reactions on the this compound ring is largely controlled by the electronic effects of the substituents. The trifluoromethyl group at the 4-position strongly directs incoming nucleophiles to attack the carbon atom bearing the bromine atom (C-3). This is because the electron-withdrawing nature of the CF₃ group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

In the context of stereoselectivity, the concept of atropisomerism can become relevant when the substitution reaction leads to the formation of sterically hindered biaryl compounds. beilstein-journals.org Atropisomers are stereoisomers that arise from restricted rotation around a single bond. While not inherently a feature of simple substitution on this compound itself, subsequent transformations of the substituted products, particularly in cross-coupling reactions, can lead to the formation of atropisomeric products. The study of atropselective synthesis is a significant area of research, aiming to control the formation of a specific atropisomer. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the bromine atom serving as the reactive handle for the coupling process.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org In the case of this compound, it can be coupled with various boronic acids or their esters to introduce new aryl or vinyl groups at the 3-position.

A typical Suzuki-Miyaura coupling protocol involves the following components:

Palladium Catalyst: A variety of palladium catalysts can be employed, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. researchgate.netnih.gov

Base: A base, such as potassium carbonate, potassium phosphate, or sodium carbonate, is required to activate the organoboron reagent. nih.gov

Solvent: The reaction is typically carried out in a solvent such as toluene, dioxane, or aqueous mixtures. researchgate.netnih.gov

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired coupled product.

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridyl Halides

| Pyridyl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

| 3-Pyridyl triflate | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Good to excellent |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | - | Aqueous media | High |

This table presents generalized data from cited research and is for illustrative purposes. researchgate.netnih.gov

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com this compound can be effectively coupled with a variety of terminal alkynes using this method to produce 3-alkynyl-4-(trifluoromethyl)pyridines.

The key components of a Sonogashira coupling reaction include:

Palladium Catalyst: Similar to the Suzuki coupling, catalysts like Pd(PPh₃)₄ or [Pd(PPh₃)₂Cl₂] are commonly used. wikipedia.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. wikipedia.org

Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is used to deprotonate the terminal alkyne. youtube.com

Solvent: The reaction is often performed in solvents like THF, DMF, or toluene.

Copper-free Sonogashira coupling protocols have also been developed. libretexts.org

Table 2: Components of a Typical Sonogashira Coupling Reaction

| Component | Example | Role |

| Aryl/Vinyl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Main catalyst |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine | Deprotonates the alkyne |

| Solvent | THF | Reaction medium |

This table outlines the general components and their roles in a Sonogashira coupling reaction. wikipedia.orgyoutube.com

Aryl Halide Isomerization Mechanisms

An intriguing aspect of the chemistry of 3-halopyridines is their propensity to undergo isomerization. In the presence of a strong base, such as potassium amide in liquid ammonia, this compound can rearrange to its 4-bromo isomer. This transformation is believed to proceed through a halogen dance mechanism. The strong base abstracts a proton from the pyridine ring, leading to a series of equilibria that ultimately result in the migration of the bromine atom to the more thermodynamically stable position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of this isomerization.

The isomerization and substitution reactions of this compound can also involve the formation of highly reactive pyridyne intermediates. Upon treatment with a very strong base, elimination of HBr can occur to generate a 3,4-pyridyne. This strained intermediate can then be trapped by nucleophiles present in the reaction mixture. The addition of the nucleophile can occur at either carbon atom of the former triple bond, leading to a mixture of substitution products. The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the trifluoromethyl group. The formation of pyridyne intermediates provides a mechanistic pathway that can compete with or be an integral part of the base-catalyzed isomerization process.

Investigations of Oxidation and Reduction Processes

The electrochemical behavior of this compound has been a subject of study to understand its redox properties. The trifluoromethyl group, being strongly electron-withdrawing, significantly impacts the electron density of the pyridine ring, making it more susceptible to reduction. Cyclic voltammetry studies can reveal the reduction potentials and provide insights into the stability of the resulting radical anions.

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation for pyridine derivatives. This can be achieved using various oxidizing agents, such as peroxy acids. The resulting N-oxide exhibits altered reactivity and can be a useful intermediate for further functionalization. For instance, the N-oxide can facilitate nucleophilic aromatic substitution reactions at positions that were previously unreactive.

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical approach for the synthesis of complex molecules from simple precursors. In the context of this compound, these strategies aim to selectively activate and transform the C-H bonds at the C-2, C-5, and C-6 positions, bypassing the need for pre-functionalized starting materials.

Achieving meta-selective C-H functionalization in pyridines is a formidable challenge due to the intrinsic electronic properties of the pyridine ring, which favor reactions at the ortho and para positions relative to the nitrogen atom. nih.govnih.gov For this compound, the C-5 position is meta to the nitrogen atom. The development of methods for the selective functionalization of this site is crucial for accessing a diverse range of substituted pyridine derivatives.

Several strategies have been developed to overcome the inherent selectivity issues in pyridine C-H functionalization. These can be broadly categorized into:

Directing Group Strategies: These methods involve the temporary installation of a directing group that positions a transition metal catalyst in proximity to the target C-H bond. While highly effective for ortho-functionalization, their application for meta-selectivity is more complex and often relies on specialized ligand design or the use of directing groups that favor a specific geometric arrangement.

Non-Directed Metalation: This approach takes advantage of the intrinsic acidity of certain C-H bonds within the pyridine ring, which can be selectively deprotonated by strong bases.

Temporary Dearomatization: This strategy involves the temporary disruption of the pyridine's aromaticity to enable functionalization at otherwise inaccessible positions. nih.gov Subsequent rearomatization restores the pyridine core.

While specific examples of meta-selective C-H functionalization directly on this compound are not extensively documented in the reviewed literature, the general principles of these approaches can be applied. The strong electron-withdrawing nature of the trifluoromethyl group at the C-4 position and the bromine at the C-3 position would influence the acidity of the remaining C-H bonds, potentially enabling regioselective deprotonation under carefully controlled conditions.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.eduwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. researchgate.netuwindsor.ca While the term "ortho" typically refers to the position adjacent to the DMG, in the context of substituted pyridines, this strategy can be harnessed to achieve site-selective functionalization at various positions depending on the placement of the DMG and other substituents.

In the case of trifluoromethyl-substituted pyridines, direct deprotonation using strong bases like lithium diisopropylamide (LDA) has been shown to be an effective method for achieving site-selective functionalization. Research has demonstrated that 2-bromo-4-(trifluoromethyl)pyridine (B130479) can be selectively deprotonated and subsequently carboxylated at the C-3 position. researchgate.net This indicates that the trifluoromethyl group can act as a directing element, enhancing the acidity of the adjacent C-H bond and facilitating its abstraction by a strong base.

Furthermore, studies on various trifluoromethyl-substituted quinolines, which share the pyridine core, have shown that deprotonation with LDA at low temperatures allows for regioselective carboxylation. researchgate.net The position of deprotonation is influenced by the location of the trifluoromethyl group and other substituents on the ring. For instance, 2-(trifluoromethyl)quinoline (B1226531) can be functionalized at the 3-position, while 4-(trifluoromethyl)quinoline (B1586426) is functionalized at the 3-position. researchgate.net These findings underscore the utility of directed metalation approaches for the precise modification of trifluoromethyl-substituted nitrogen heterocycles.

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-Bromo-4-(trifluoromethyl)pyridine, providing detailed insights into its atomic-level framework.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides crucial information about the hydrogen atoms attached to the pyridine (B92270) ring. The chemical shifts are influenced by the electronic effects of the bromine and trifluoromethyl substituents.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements the proton NMR data by mapping the carbon skeleton of the molecule. The carbon of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms. researchgate.net The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing nature of the substituents.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 NMR is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a singlet for the trifluoromethyl group, with a chemical shift that is characteristic of CF₃ groups attached to an aromatic ring. wikipedia.orgazom.com

Chemical Shift Calculations and Interpretation (e.g., GIAO method)

Computational chemistry, particularly the Gauge-Independent Atomic Orbital (GIAO) method, has become an indispensable tool for predicting and interpreting NMR spectra. conicet.gov.arimist.mayoutube.com This method calculates the theoretical chemical shifts of nuclei within a molecule, which can then be compared with experimental data to confirm structural assignments. imist.ma The GIAO approach, often employed with Density Functional Theory (DFT), provides a deeper understanding of the electronic environment of each nucleus. conicet.gov.arresearchgate.net

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Data not available in search results | ||

| ¹³C | Data not available in search results | ||

| ¹⁹F | Data not available in search results | Singlet |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Analysis of Fundamental Vibrational Frequencies

The FT-IR and FT-Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the C-Br bond, and the C-F bonds of the trifluoromethyl group. The analysis of these fundamental vibrational frequencies, often aided by theoretical calculations (e.g., DFT), allows for a comprehensive assignment of the observed spectral bands. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| Pyridine ring stretching | Data not available | Data not available |

| C-H stretching | Data not available | Data not available |

| C-F stretching (CF₃) | Data not available | Data not available |

| C-Br stretching | Data not available | Data not available |

Potential Energy Distribution (PED) Analysis

The process involves calculating the harmonic vibrational frequencies using a DFT method, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.net The resulting vibrational modes are often complex, involving the coupled motion of several atoms. PED analysis, often carried out using software like VEDA (Vibrational Energy Distribution Analysis), breaks down these complex vibrations into contributions from defined internal coordinates (e.g., bond stretching, angle bending, and torsions). researchgate.net

For this compound, a PED analysis would be expected to characterize the following key vibrations:

Pyridine Ring Modes: Vibrations such as ring breathing, trigonal ring deformation, and various C-C and C-N stretching modes. The C-N stretching vibrations in aromatic heterocycles typically appear in multiple bands across the spectrum. researchgate.net

C-H Modes: Stretching and bending (in-plane and out-of-plane) vibrations of the three aromatic C-H bonds.

C-Br Mode: A stretching vibration, typically at a lower frequency, corresponding to the carbon-bromine bond.

CF3 Group Modes: Symmetric and asymmetric stretching and bending (scissoring, rocking) modes of the trifluoromethyl group. These are often strong and characteristic bands in the IR spectrum.

The PED would quantify the percentage contribution of each of these simple motions to the calculated vibrational frequencies, allowing for an unambiguous assignment of the experimental spectrum. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The key mass spectrometric data for this compound (C₆H₃BrF₃N) is as follows:

| Property | Value | Source |

| Molecular Weight | 225.99 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 224.94010 Da | PubChem nih.gov |

This table is generated based on computed properties.

In an electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a prominent M+2 peak of nearly equal intensity to the M⁺ peak would be observed, which is a definitive indicator of a monobrominated compound. miamioh.edu

While a specific experimental fragmentation pattern is not published, predictable fragmentation pathways for aromatic halides and trifluoromethyl compounds include:

Loss of Halogen: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a significant fragment. miamioh.edu

Loss of CF3: Cleavage of the C-CF₃ bond to lose a trifluoromethyl radical (•CF₃).

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring structure, potentially through the loss of small neutral molecules like HCN.

For a related compound, 3-bromo-4-methyl-2-(trifluoromethyl)pyridine, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu A similar analysis for this compound would provide further structural insights in advanced MS studies.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

A crystallographic study of this compound has not been reported in publicly accessible databases. However, such an analysis would yield crucial data, including:

Crystal System and Space Group: Describing the symmetry and repeating unit cell of the crystal.

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom (C, N, Br, F, H) within the unit cell.

Intramolecular Geometry: Experimental values for all bond lengths (e.g., C-C, C-N, C-Br, C-F) and angles, confirming the planarity of the pyridine ring and the geometry of the CF₃ group.

Intermolecular Interactions: Identification of non-covalent interactions, such as halogen bonding (Br···N), π–π stacking between pyridine rings, or other short contacts that dictate the crystal packing.

This experimental data is invaluable for validating and refining the results of computational models.

Density Functional Theory (DFT) Computational Investigations

Molecular Geometry Optimization and Structural Parameters

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to predict the ground-state geometry and other properties of molecules. A geometry optimization of this compound, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed picture of its three-dimensional structure. irjweb.com

The optimization would yield theoretical values for all structural parameters. Based on studies of similar substituted pyridines, the following features would be expected:

The pyridine ring would be nearly planar.

The C-Br and C-CF₃ bonds would lie in the plane of the pyridine ring.

The bond lengths and angles within the pyridine ring would be slightly distorted from those of unsubstituted pyridine due to the electronic effects of the bromo and trifluoromethyl substituents.

The calculated parameters serve as a reliable prediction of the molecule's structure in the gas phase and are essential for subsequent calculations of vibrational frequencies and electronic properties.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and the energy required for electronic excitation. irjweb.com

For this compound, a DFT calculation would provide the energies and spatial distributions of these orbitals.

HOMO: The HOMO is expected to be a π-orbital with significant electron density on the pyridine ring and potentially the bromine atom, representing the most accessible electrons.

LUMO: The LUMO is anticipated to be a π*-antibonding orbital, with density primarily on the pyridine ring. The strongly electron-withdrawing trifluoromethyl group would significantly lower the energy of the LUMO.

HOMO-LUMO Gap: The presence of both the bromine and the powerful electron-withdrawing CF₃ group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted pyridine. The large effect on the LUMO would likely result in a relatively small HOMO-LUMO gap, indicating higher reactivity compared to pyridine itself. researchgate.net

The calculated HOMO-LUMO gap is crucial for predicting the molecule's behavior in electronic applications and its reactivity in chemical reactions.

| Parameter | Predicted Characteristic |

| HOMO Energy | Lowered by electron-withdrawing groups |

| LUMO Energy | Significantly lowered by CF₃ and Br groups |

| Energy Gap (ΔE) | Relatively small, indicating chemical reactivity |

This table describes predicted characteristics based on established chemical principles.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other chemical species. nih.gov

An MEP map of this compound would be calculated based on its DFT-optimized geometry. The map is color-coded, typically from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor).

Negative Potential (Red/Yellow): The most negative region is invariably located on the nitrogen atom of the pyridine ring due to its lone pair of electrons. This site is the primary center for electrophilic attack and hydrogen bonding. researchgate.net

Positive Potential (Blue): Positive potential would be found on the hydrogen atoms of the ring. Furthermore, the powerful electron-withdrawing nature of the trifluoromethyl group would create a significant region of positive or near-neutral potential on the adjacent C4 carbon and the fluorine atoms.

Halogen Atom: The bromine atom would likely exhibit a region of slightly positive potential on its outermost tip (a σ-hole), making it a potential halogen bond donor, while having a belt of negative potential around its equator.

The MEP analysis clearly illustrates the molecule's reactive sites, with the pyridine nitrogen being the most nucleophilic center. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. wikipedia.org It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal stabilizing effects arising from electron delocalization, also known as hyperconjugation. These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wikipedia.org

While specific computational studies on this compound are not available in the cited literature, the table below illustrates the type of data that would be generated from such an analysis. The interactions and stabilization energies are hypothetical and serve to demonstrate the insights gained from an NBO study.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Note: The following data is illustrative and does not represent experimentally or computationally verified results.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N₅ | π* (C₂-C₃) | 5.8 | Lone Pair → π* delocalization |

| LP (1) N₅ | π* (C₄-C₆) | 4.2 | Lone Pair → π* delocalization |

| π (C₂-C₃) | π* (C₄-N₅) | 18.5 | π → π* delocalization (ring conjugation) |

| π (C₂-C₃) | σ* (C₄-C₇) | 2.1 | π → σ* (hyperconjugation with CF₃ group) |

| π (C₄-C₆) | π* (C₂-C₃) | 20.1 | π → π* delocalization (ring conjugation) |

| LP (2) Br₈ | σ* (C₃-C₄) | 3.5 | Lone Pair → σ* (hyperconjugation) |

Prediction of Spectroscopic Parameters

Computational chemistry provides essential tools for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental data or for identifying compounds where experimental spectra are unavailable. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). researchgate.netnih.govekb.eg

For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra, providing chemical shifts for each unique nucleus in the molecule. These predictions are based on calculating the magnetic shielding tensors for each atom. Similarly, the vibrational frequencies corresponding to the fundamental modes of vibration can be calculated, which helps in the assignment of peaks in an experimental IR or Raman spectrum. nih.govmdpi.com

The following tables present hypothetical spectroscopic data for this compound, as would be predicted by computational methods. These values are intended for illustrative purposes to show how theoretical calculations can characterize a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and does not represent experimentally or computationally verified results. Shifts are relative to TMS.)

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-2 | 8.75 |

| H-5 | 7.60 |

| H-6 | 8.90 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and does not represent experimentally or computationally verified results. Shifts are relative to TMS.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.5 |

| C-3 | 110.0 |

| C-4 | 135.5 (q, J ≈ 35 Hz) |

| C-5 | 130.2 |

| C-6 | 150.8 |

| C-7 (-CF₃) | 122.0 (q, J ≈ 275 Hz) |

Table 4: Predicted Selected Vibrational Frequencies for this compound (Note: The following data is illustrative and does not represent experimentally or computationally verified results.)

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1550 | C=C / C=N ring stretching |

| 1350-1100 | C-F stretching (asymmetric and symmetric) |

| 1050-1000 | Pyridine ring breathing mode |

| 650-550 | C-Br stretching |

Strategic Applications in Complex Molecule Synthesis

Building Block Utility in Heterocyclic Chemistry

3-Bromo-4-(trifluoromethyl)pyridine is an exemplary building block for the elaboration of more complex heterocyclic systems. The functionalized pyridine (B92270) core acts as a foundation upon which new rings can be annulated (fused). nih.govrsc.org A common strategy involves using the existing functional groups to direct the formation of new carbocyclic or heterocyclic rings. For instance, methods for synthesizing fused pyrazolo[4,3-b]pyridines often start from functionalized pyridine cores. nih.govrsc.org In such a synthesis, the bromine atom and the adjacent ring positions on the this compound scaffold can be manipulated through sequential reactions to build a pyrazole (B372694) ring, resulting in a bicyclic system with significant potential for biological activity. nih.gov The trifluoromethyl group remains as a key substituent, influencing the final properties of the fused product. This general approach highlights the utility of pre-functionalized heterocycles in rapidly accessing diverse and complex chemical matter. rsc.orgmdpi.com

Synthesis of Densely Functionalized Pyridines and Related Heterocycles

The bromine atom at the C-3 position of this compound is a versatile anchor for introducing a wide range of functional groups, enabling the synthesis of densely substituted pyridines. This transformation is most powerfully achieved through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

Key cross-coupling reactions applicable to this scaffold include:

These reactions transform the simple starting material into a diverse array of more complex, densely functionalized pyridines, each with unique three-dimensional structures and properties. nih.govthieme-connect.com

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C (sp²-sp²) | Pd(0) catalyst, e.g., Pd(PPh₃)₄, and a base, e.g., K₂CO₃ |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst and a Cu(I) co-catalyst, e.g., CuI |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) or Pd(II) catalyst with a phosphine (B1218219) ligand, and a base |

| Heck | Alkene (CH₂=CHR) | C-C (sp²-sp²) | Pd(0) catalyst and a base |

Convergent Synthesis Approaches

In a hypothetical convergent synthesis, this compound could be one of two key intermediates. For example, it could be converted into its corresponding boronic ester derivative (Fragment A). Simultaneously, a second, structurally distinct heterocyclic fragment containing a halogen (Fragment B) would be prepared through an independent synthetic route. The final, target molecule is then assembled in a single step by performing a Suzuki-Miyaura cross-coupling reaction between Fragment A and Fragment B. This late-stage coupling of two advanced intermediates is the hallmark of a convergent approach, enabling the efficient production of complex molecules that might otherwise be difficult to access.

Development of Novel Scaffolds for Chemical Libraries

In drug discovery and agrochemical research, the generation of chemical libraries around a novel scaffold is a key strategy for identifying new lead compounds. chemscene.comacs.org A scaffold is a core molecular structure that is systematically decorated with different functional groups to create a library of analogues. This compound is an excellent starting point for a library based on the trifluoromethyl-pyridine scaffold, a motif known to be of interest in medicinal chemistry. nih.govacs.org

Using this compound, a "diversity-oriented synthesis" can be implemented. The bromine atom at the C-3 position serves as the primary diversification point. By applying a suite of parallel cross-coupling reactions (as detailed in section 5.2) with hundreds of different building blocks (e.g., a collection of boronic acids, amines, or alkynes), a large and structurally diverse library of compounds can be rapidly generated. Each compound in the library retains the core 4-(trifluoromethyl)pyridine (B1295354) fragment but possesses a unique substituent at the 3-position. This allows for a systematic exploration of the chemical space around the core scaffold, facilitating the identification of structure-activity relationships (SAR) and the discovery of new bioactive molecules.

Role As a Key Intermediate in Applied Chemical Research

Applications in Pharmaceutical Research and Drug Discovery

The trifluoromethylpyridine (TFMP) moiety is a valuable building block in medicinal chemistry. nih.govjst.go.jpchigroup.site The incorporation of this structure into drug candidates can enhance their efficacy and pharmacokinetic profiles. mdpi.comontosight.ai

3-Bromo-4-(trifluoromethyl)pyridine is instrumental in the synthesis of various active pharmaceutical ingredients (APIs) and lead compounds. The presence of the trifluoromethyl group is particularly significant, as it can increase a molecule's metabolic stability and lipophilicity, which in turn can improve its absorption and distribution in the body. mdpi.comontosight.ai The process often involves using trifluoromethyl-containing building blocks in cyclocondensation reactions to construct the desired pyridine (B92270) ring system. jst.go.jp

An example of a drug synthesized using a trifluoromethylpyridine derivative is Tipranavir, a non-peptide anti-HIV drug. researchoutreach.org It functions by inhibiting the HIV protease enzyme. The synthesis of Tipranavir utilizes a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) building block in a condensation reaction. researchoutreach.org

The development of drugs containing the trifluoromethylpyridine scaffold is an active area of research. nih.govjst.go.jp Currently, five pharmaceuticals incorporating the TFMP moiety have received market approval, and numerous others are in clinical trials. nih.govjst.go.jp The unique physicochemical properties conferred by the fluorine atom and the pyridine ring are thought to be responsible for the biological activities of these derivatives. nih.gov

For instance, the anti-cancer properties of certain trifluoromethylated heterocyclic compounds have been noted, with some showing enhanced potency compared to their non-fluorinated counterparts. ontosight.ai The trifluoromethyl group can influence the biodistribution and therapeutic efficacy of these compounds, marking them as promising candidates for anticancer therapy. ontosight.ai

Table 1: Examples of Pharmaceutical Compounds Derived from Trifluoromethylpyridine Intermediates

| Compound Name | Therapeutic Area | Key Intermediate |

| Tipranavir | Antiviral (Anti-HIV) | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) researchoutreach.org |

Applications in Agrochemical Research and Development

Trifluoromethylpyridine derivatives are extensively used in the agrochemical industry to protect crops from various pests. nih.govjst.go.jpchigroup.site In fact, a significant portion of recently developed pesticides contain fluorine. nih.gov

The trifluoromethylpyridine structure is a key component in a wide range of agrochemicals, including insecticides, fungicides, and herbicides. chigroup.site Over 20 agrochemicals with ISO common names contain a TFMP moiety. nih.govjst.go.jp

Insecticides:

Flonicamid: An insecticide effective against aphids, Flonicamid contains a 4-trifluoromethyl-pyridine structure. Its synthesis involves a condensation reaction with ammonia. researchoutreach.org

Sulfoxaflor: This insecticide targets sap-feeding pests and is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org

Chlorfluazuron: An insect growth regulator, Chlorfluazuron is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). researchoutreach.org

Pyridalyl: This insecticide, with a 5-(trifluoromethyl)pyridine structure, demonstrates superior pest control properties compared to traditional insecticides. researchoutreach.org

Fungicides:

Fluazinam: A potent fungicide, Fluazinam utilizes 2,3,5-DCTF as a building block in its synthesis. Research has shown that the trifluoromethyl-substituted pyridine derivative has higher fungicidal activity than other derivatives. researchoutreach.org

Fluopicolide and Fluopyram: These fungicides were developed based on a 3-chloro-5-(trifluoromethyl)pyridine (B1270821) residue. nih.govjst.go.jp

Herbicides:

Fluazifop-butyl: The first herbicide to incorporate a TFMP substructure, it is synthesized using 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. nih.govjst.go.jp

Flazasulfuron: A selective herbicide, it is synthesized using 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) as a key intermediate. researchoutreach.org

Pyroxsulam: This herbicide, used for weed control in cereal crops, features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov

The trifluoromethyl group plays a crucial role in enhancing the biological activity of agrochemicals. chigroup.sitemdpi.com Its high electronegativity and lipophilicity can significantly alter the properties of the parent molecule. ontosight.ai

The introduction of a trifluoromethyl group can:

Increase Lipophilicity: This enhances the molecule's ability to penetrate biological membranes, improving its uptake and transport within the target pest or plant. mdpi.com

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This leads to longer-lasting activity. mdpi.com

Enhance Binding Affinity: The electronic properties of the trifluoromethyl group can improve the interaction of the molecule with its biological target. mdpi.com

The strategic placement of the trifluoromethyl group on the pyridine ring is critical for optimizing the desired biological activity and selectivity. nih.gov For example, in the herbicide pyroxsulam, the pyridine analogue demonstrated better selectivity for wheat crops compared to the corresponding benzene (B151609) analogue. nih.gov

Table 2: Examples of Agrochemicals Derived from Trifluoromethylpyridine Intermediates

| Compound Name | Type | Key Intermediate |

| Flonicamid | Insecticide | 4-trifluoromethyl-pyridine derivative researchoutreach.org |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative researchoutreach.org |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) researchoutreach.org |

| Pyridalyl | Insecticide | 5-(trifluoromethyl)pyridine derivative researchoutreach.org |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) researchoutreach.org |

| Fluopicolide | Fungicide | 3-chloro-5-(trifluoromethyl)pyridine derivative nih.govjst.go.jp |

| Fluopyram | Fungicide | 3-chloro-5-(trifluoromethyl)pyridine derivative nih.govjst.go.jp |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) nih.govjst.go.jp |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) researchoutreach.org |

| Pyroxsulam | Herbicide | 2-methoxy-4-(trifluoromethyl)pyridine derivative nih.gov |

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign and sustainable methods for the synthesis of 3-bromo-4-(trifluoromethyl)pyridine and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. organic-chemistry.org Future efforts will likely focus on:

Flow Chemistry: Continuous flow technologies offer significant advantages in terms of safety, efficiency, and scalability. rsc.org Applying flow chemistry to the synthesis of trifluoromethylpyridines can lead to improved reaction control, reduced reaction times, and minimized waste generation. rsc.org

Catalytic C-H Activation: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. rsc.org Research into catalytic systems that can selectively activate C-H bonds on the pyridine (B92270) ring for direct bromination or trifluoromethylation will be a key focus.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Exploring enzymatic routes for the synthesis of this compound could lead to more sustainable manufacturing processes.

Alternative Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a cornerstone of sustainable chemistry. Research into the use of water, ionic liquids, or supercritical fluids as reaction media, as well as the development of less toxic brominating and trifluoromethylating agents, will be crucial. rsc.org

A recent study highlighted an improved and more sustainable process for synthesizing a key intermediate for Cinacalcet HCl, involving a Mizoroki–Heck cross-coupling reaction followed by a cascade hydrogenation process. researchgate.net This approach, which also explored microwave-assisted conditions, demonstrates the potential for developing more environmentally friendly synthetic routes for related compounds. researchgate.net

Chemo- and Regioselective Functionalization of Electron-Deficient Pyridines

The electron-deficient nature of the pyridine ring in this compound presents both challenges and opportunities for selective functionalization. The trifluoromethyl group strongly influences the reactivity and regioselectivity of subsequent reactions. Future research will aim to develop more precise methods for modifying the pyridine core, including:

Minisci-Type Reactions: The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles. chemrxiv.org However, controlling the regioselectivity can be challenging. Future work will likely focus on developing new catalysts and reaction conditions to achieve highly regioselective C-H functionalization at specific positions on the pyridine ring. chemrxiv.orgnih.gov A recent study reported the use of a maleate-derived blocking group to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines. chemrxiv.org

Directed C-H Functionalization: The use of directing groups can provide a powerful means of controlling the regioselectivity of C-H functionalization reactions. acs.org Research into new directing groups that can be easily installed and removed will be essential for the selective modification of the pyridine ring.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable in drug discovery and development. chemrxiv.org Future research will focus on developing robust methods for the late-stage functionalization of complex molecules containing the this compound scaffold.

| Functionalization Strategy | Description | Potential Advantages |

| Minisci-Type Reactions | Direct alkylation of electron-deficient heterocycles using radical intermediates. chemrxiv.org | Bypasses the need for pre-functionalized heterocycles. chemrxiv.org |

| Directed C-H Functionalization | Utilization of a directing group to guide a catalyst to a specific C-H bond. acs.org | High regioselectivity. acs.org |

| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. chemrxiv.org | Rapid exploration of structure-activity relationships. |

Novel Catalytic Systems for C-X Bond Activation

The carbon-bromine (C-Br) bond in this compound is a key site for further molecular diversification through cross-coupling reactions. huimengchem.cn The development of new and more efficient catalytic systems for the activation of this bond is a major area of ongoing research.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govnih.gov Future research will focus on developing more active and stable palladium catalysts that can operate under milder reaction conditions and with lower catalyst loadings. nih.govmdpi.com The use of dialkylbiaryl phosphine (B1218219) ligands has shown great promise in improving the efficiency of palladium-catalyzed Suzuki-Miyaura reactions. nih.gov

Nickel and Copper Catalysis: Nickel and copper catalysts offer cheaper and more abundant alternatives to palladium. researchgate.net Research into the use of these metals for the cross-coupling of this compound with a variety of coupling partners will be an important area of investigation.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. researchgate.net The application of photoredox catalysis to the functionalization of this compound could open up new avenues for the synthesis of complex molecules.

A patent for non-lysosomal glucosylceramidase inhibitors describes a Suzuki-Miyaura coupling reaction using a palladium catalyst (Pd2(dba)3) with a specific phosphine ligand (RuPhos) to couple this compound with a boronic acid derivative. google.com

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry plays an increasingly important role in understanding and predicting the reactivity of molecules. Density Functional Theory (DFT) and other computational methods can be used to:

Predict Regioselectivity: Computational models can help predict the most likely sites of reaction on the pyridine ring, guiding the design of new synthetic strategies. researchgate.net

Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the mechanisms of catalytic reactions, helping to optimize reaction conditions and develop more efficient catalysts. researchgate.net

Design Novel Catalysts: Computational screening can be used to identify promising new catalyst structures with enhanced activity and selectivity.

A study on the synthesis and crystal structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine utilized DFT calculations with the B3LYP method to optimize the molecular structure and compare it with experimental X-ray diffraction data. researchgate.net

Exploration of New Biological Targets and Applications

The trifluoromethylpyridine motif is a well-established pharmacophore found in numerous approved drugs and agrochemicals. researchoutreach.orgnih.gov Future research will continue to explore the potential of this compound as a scaffold for the development of new therapeutic agents and crop protection products.

Medicinal Chemistry: The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, can significantly impact the biological activity of a molecule. mdpi.com Researchers will continue to incorporate the this compound moiety into new molecular frameworks to target a wide range of diseases, including cancer, infectious diseases, and neurological disorders. huimengchem.cn

Agrochemicals: The trifluoromethylpyridine scaffold is present in a number of commercially successful pesticides. nih.gov Future research will focus on developing new agrochemicals with improved efficacy, selectivity, and environmental profiles.

New Biological Targets: As our understanding of disease biology grows, new molecular targets are constantly being identified. nih.gov The versatility of the this compound scaffold makes it an attractive starting point for the design of novel inhibitors for these emerging targets.

The compound has been identified as a key intermediate for producing drugs targeting specific receptors or enzymes, with potential applications in treating cancer and cardiovascular diseases. huimengchem.cn

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-Bromo-4-(trifluoromethyl)pyridine via nucleophilic aromatic substitution (SNAr), and how can reaction conditions be optimized?

- Answer : Synthesis via SNAr is complicated by competing pathways and leaving group efficiency. For example, fluorination of 3-bromo-4-nitropyridine (3) with TBAF in DMSO at 25°C led to unexpected formation of 3-bromo-4-fluoropyridine (6) instead of the desired product . Optimization involves testing alternative leaving groups (e.g., iodine instead of bromine) and adjusting reaction parameters (temperature, solvent polarity). Lower temperatures (25°C) and shorter reaction times (15 minutes) may favor selectivity for fluorination over side reactions .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Answer :

- X-ray diffraction (XRD) : Determines molecular geometry and intermolecular interactions, critical for confirming regiochemistry .

- NMR spectroscopy : and NMR identify trifluoromethyl and bromine substituents, with chemical shifts indicating electronic effects .

- Mass spectrometry : High-resolution MS (exact mass: 225.99 g/mol) confirms molecular composition .

- DFT calculations : Predict electronic configuration and regioselectivity in reactions, validated against experimental data .

Q. How should researchers safely handle and store this compound?

- Answer :

- PPE : Use N95 masks, gloves, and eyeshields to avoid inhalation or skin contact .

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis or decomposition .

- Disposal : Follow hazardous waste protocols for halogenated compounds (e.g., incineration with scrubbers) .

Advanced Research Questions

Q. Why do competing reaction pathways dominate in fluorination attempts of this compound derivatives?

- Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing SNAr reactivity. Competing pathways arise from:

- Incomplete substitution : Bromine may persist due to steric hindrance or insufficient activation .

- Reductive elimination : Observed in reactions with nickel catalysts, leading to coupling byproducts .

- Solvent effects : Polar aprotic solvents (DMSO) stabilize intermediates but may promote side reactions at elevated temperatures (>100°C) .

Q. How can DFT calculations guide the design of regioselective functionalization strategies for this compound?

- Answer : DFT models predict electron density distribution and transition states. For example:

- The C3 bromine atom is more electrophilic than C4 due to the meta-directing effect of the trifluoromethyl group .

- Coupling reactions (e.g., Suzuki-Miyaura) at C3 are favored, as shown by calculated Fukui indices for electrophilic attack .

- Validation via experimental yields (e.g., >80% cross-coupling at C3 with aryl boronic acids) confirms computational predictions .

Q. What analytical strategies resolve contradictions in reaction outcomes for halogen exchange reactions?

- Answer :

- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR or LC-MS to identify intermediate species .

- Isotopic labeling : Use tracers to distinguish fluorination pathways (direct substitution vs. radical mechanisms) .

- Byproduct analysis : Characterize unexpected products (e.g., 3-iodo-4-fluoropyridine) via GC-MS and - HMBC NMR .

Q. How do steric and electronic effects of the trifluoromethyl group influence catalytic cross-coupling reactions?

- Answer :

- Electronic effects : The -CF group withdraws electron density, reducing oxidative addition rates at C4 but enhancing stability of Pd(0) intermediates .

- Steric effects : Bulky ligands (e.g., SPhos) improve selectivity for C3 coupling by shielding the C4 position .

- Catalyst optimization : Nickel complexes with bidentate P,N ligands achieve higher turnover numbers (TON > 500) for C3-selective couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.